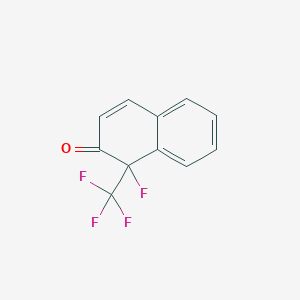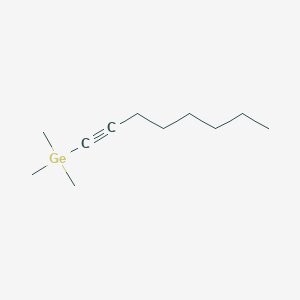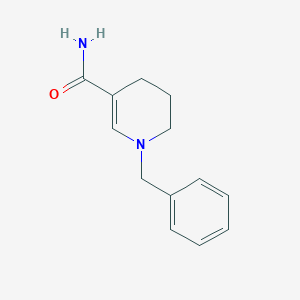
1-Chloro-1-nitropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-nitropropan-2-one is an organic compound with the molecular formula C₃H₄ClNO₃. It is a colorless liquid with a characteristic odor. This compound is known for its reactivity and is used in various chemical processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitropropan-2-one can be synthesized through the nitration of 1-chloropropan-2-one. The reaction typically involves the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1-nitropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-nitropropan-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-1-nitropropan-2-one involves its reactivity with nucleophiles. The compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Vergleich Mit ähnlichen Verbindungen
1-Nitropropane: A nitroalkane with similar reactivity but different applications.
2-Nitropropane: Another nitroalkane used in industrial applications.
1-Chloro-3-nitropropan-2-ol: A compound with similar functional groups but different reactivity and applications.
Uniqueness: 1-Chloro-1-nitropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
62874-95-7 |
|---|---|
Molekularformel |
C3H4ClNO3 |
Molekulargewicht |
137.52 g/mol |
IUPAC-Name |
1-chloro-1-nitropropan-2-one |
InChI |
InChI=1S/C3H4ClNO3/c1-2(6)3(4)5(7)8/h3H,1H3 |
InChI-Schlüssel |
DZHOIPVCVXJOBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


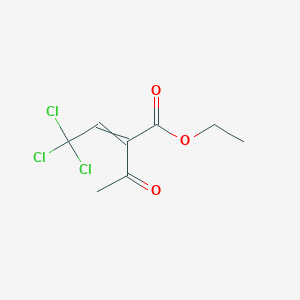
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
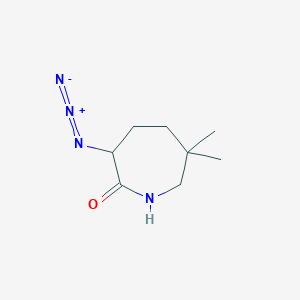

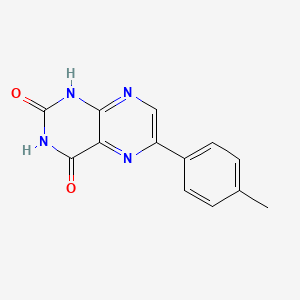
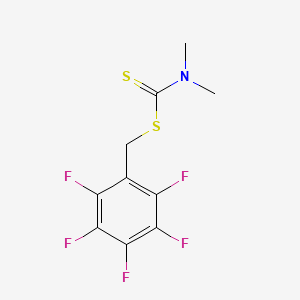
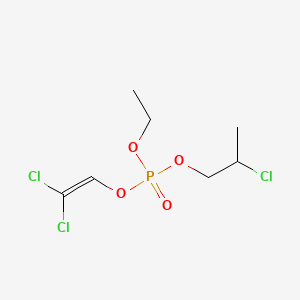
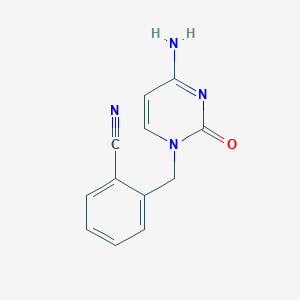
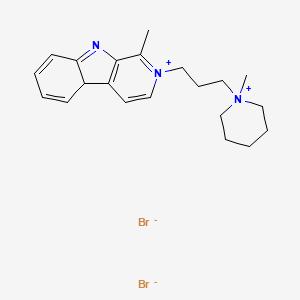
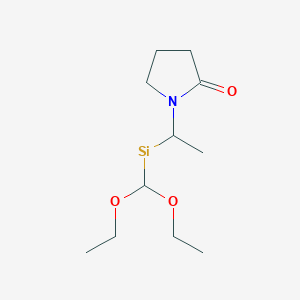
phosphanium](/img/structure/B14501447.png)
